molecular formula C18H14F2N2O2 B2513699 Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1207007-83-7

Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate

Cat. No. B2513699
M. Wt: 328.319
InChI Key: RFWGTINGAXPSKR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amino acid, a carbohydrate, etc.) and its role or function.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthetic Chemistry and Catalysis

  • Auxiliary-assisted Palladium-catalyzed Arylation and Alkylation - Research has developed methods for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives using a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate. This process demonstrates selective monoarylation of primary sp(3) C-H bonds and is significant for the synthesis of complex molecules, including potential intermediates like Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate (Shabashov & Daugulis, 2010).

  • Iron-catalyzed Ortho-alkylation of Carboxamides - The use of 8-aminoquinoline-based aryl carboxamides in direct ortho-alkylation has been achieved with high yields in the presence of an iron source. This method emphasizes the synthesis of alkylated products without overalkylation, providing high levels of regioselectivity and is pertinent to the synthesis pathways involving compounds like Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate (Fruchey et al., 2014).

Drug Discovery and Development

  • Synthesis of Novel Antibacterial Agents - The synthesis of novel 5-amino-6-methylquinoline carboxylic acid from 2,3,4-trifluoro aniline and its coupling with various amines to produce new quinolone antibacterial agents demonstrates the compound's utility in developing antibacterial potency without the need for a C6 fluorine atom, indicating a broader application in antibacterial drug discovery (Hong et al., 1997).

Mechanistic and Computational Studies

  • Mechanism of Catalysis of Ester Aminolysis - An investigation into the mechanisms of aminolysis of substituted phenylquinoline carboxylates offers insights into the catalytic processes involving weak amine bases. This research has implications for understanding the chemical behavior and reactions of quinoline derivatives, including Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate, in organic synthesis and drug development processes (Adalsteinsson & Bruice, 1998).

Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, and safety precautions that should be taken when handling it.


Future Directions

This could involve potential applications of the compound, areas for further research, and how the compound could be modified to improve its properties or activity.


properties

IUPAC Name

methyl 4-(3,4-difluoroanilino)-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c1-10-3-6-15-12(7-10)16(9-17(22-15)18(23)24-2)21-11-4-5-13(19)14(20)8-11/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWGTINGAXPSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate

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